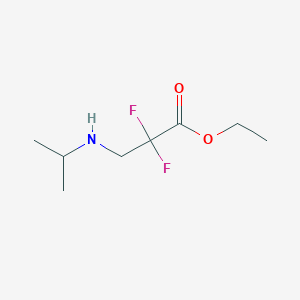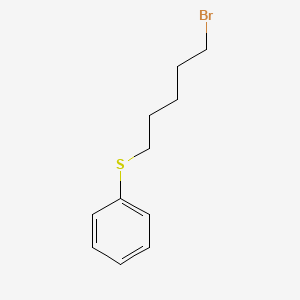![molecular formula C11H21N3O2 B8666055 2,4-dimethyl-4-nitro-decahydro-pyrido[1,2-a][1,4]diazepine CAS No. 56434-41-4](/img/structure/B8666055.png)
2,4-dimethyl-4-nitro-decahydro-pyrido[1,2-a][1,4]diazepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-dimethyl-4-nitro-decahydro-pyrido[1,2-a][1,4]diazepine is a heterocyclic compound that belongs to the class of diazepines This compound is characterized by its unique structure, which includes a pyrido[1,2-a][1,4]diazepine core with methyl and nitro substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethyl-4-nitro-decahydro-pyrido[1,2-a][1,4]diazepine typically involves the construction of the diazepine ring through functionalization of pyrrole derivatives. One common method is the Rh(III)-catalyzed C–H functionalization/cascade annulation of diazepinone to the pyrrole ring . Another approach involves the chemodivergent annulation between diazo compounds and pyrroloanilines, which proceeds through C–H activation followed by amidation . The Bischler–Napieralski reaction conditions can also be employed to form the diazepine core from corresponding amides .
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Catalysts such as Rh(III) and Pd are often employed to facilitate the reactions .
Analyse Chemischer Reaktionen
Types of Reactions
2,4-dimethyl-4-nitro-decahydro-pyrido[1,2-a][1,4]diazepine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can undergo catalytic hydrogenation to reduce the nitro group.
Substitution: The methyl groups can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) as reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups at the methyl positions .
Wissenschaftliche Forschungsanwendungen
2,4-dimethyl-4-nitro-decahydro-pyrido[1,2-a][1,4]diazepine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antidepressant, anxiolytic, antiviral, and cytotoxic agent.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: Its interactions with various biological targets are explored to understand its mechanism of action and potential therapeutic uses.
Wirkmechanismus
The mechanism of action of 2,4-dimethyl-4-nitro-decahydro-pyrido[1,2-a][1,4]diazepine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and biological context. For example, in medicinal chemistry, it may interact with neurotransmitter receptors to exert its antidepressant or anxiolytic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Diazepines: These compounds share the diazepine core but differ in their substituents and specific biological activities.
Pyrrolo[1,2-a][1,4]diazepines: These compounds have a similar core structure but may have different substituents or annulated rings, leading to varied biological activities.
Uniqueness
2,4-dimethyl-4-nitro-decahydro-pyrido[1,2-a][1,4]diazepine is unique due to its specific substituents, which confer distinct chemical and biological properties. Its combination of methyl and nitro groups, along with the diazepine core, makes it a versatile compound for various applications .
Eigenschaften
CAS-Nummer |
56434-41-4 |
|---|---|
Molekularformel |
C11H21N3O2 |
Molekulargewicht |
227.30 g/mol |
IUPAC-Name |
2,4-dimethyl-4-nitro-1,3,5,7,8,9,10,10a-octahydropyrido[1,2-a][1,4]diazepine |
InChI |
InChI=1S/C11H21N3O2/c1-11(14(15)16)8-12(2)7-10-5-3-4-6-13(10)9-11/h10H,3-9H2,1-2H3 |
InChI-Schlüssel |
VHMSQLHHWQMCDQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CN(CC2CCCCN2C1)C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Methyl 2-[(methanesulfonyl)oxy]-4-nitrobenzoate](/img/structure/B8665999.png)


![7-Amino-4-methylthiopyrido[4,3-d]pyrimidine](/img/structure/B8666040.png)
![2-[2-(4-Methoxyphenyl)cyclopropyl]acetic acid](/img/structure/B8666050.png)




![3-amino-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B8666077.png)

